An In-Depth Technical Guide to 1-(3-Bromophenyl)piperazine: Synthesis, Properties, and Pharmacological Profile
An In-Depth Technical Guide to 1-(3-Bromophenyl)piperazine: Synthesis, Properties, and Pharmacological Profile
An important note on the scope of this document: Initial research for "1-(3,5-Dibromo-phenyl)-piperazine" did not yield sufficient data for a comprehensive technical guide. Therefore, this document will focus on the closely related and well-documented compound, 1-(3-Bromophenyl)piperazine . This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of its chemical characteristics, synthesis, and known biological activities.
Introduction and Core Compound Identification
1-(3-Bromophenyl)piperazine is a chemical compound that belongs to the arylpiperazine class. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the piperazine moiety in a wide range of biologically active molecules. The presence of a brominated phenyl group attached to the piperazine ring provides a versatile scaffold for further chemical modifications, making it a valuable starting material and intermediate in the synthesis of potential drug candidates.
The core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, substituted at one nitrogen with a 3-bromophenyl group. This structural motif is a key pharmacophore in many centrally acting agents.
Nomenclature and Chemical Properties
A clear and unambiguous identification of a chemical compound is crucial for scientific communication and research. This section provides the standardized nomenclature and key chemical properties of 1-(3-Bromophenyl)piperazine.
IUPAC Name and Synonyms
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Preferred IUPAC Name: 1-(3-bromophenyl)piperazine
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Common Synonyms:
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of 1-(3-Bromophenyl)piperazine and its commonly used hydrochloride salt.
| Property | Value (1-(3-Bromophenyl)piperazine) | Value (1-(3-Bromophenyl)piperazine HCl) | Reference(s) |
| CAS Number | 31197-30-5 | 796856-45-6 | ,[3] |
| Molecular Formula | C10H13BrN2 | C10H14BrClN2 | [4],[3] |
| Molecular Weight | 241.13 g/mol | 277.59 g/mol | [4],[3] |
| Appearance | Solid | Not specified | |
| InChI | InChI=1S/C10H13BrN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | InChI=1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | ,[3] |
| InChIKey | DOYNABJKDZARLF-UHFFFAOYSA-N | INFIKWJCWNZVSH-UHFFFAOYSA-N | ,[3] |
| SMILES | Brc1cccc(c1)N2CCNCC2 | C1CN(CCN1)C2=CC(=CC=C2)Br.Cl | ,[3] |
Synthesis of 1-(3-Bromophenyl)piperazine
The synthesis of arylpiperazines is a well-established area of organic chemistry, with the Buchwald-Hartwig amination being a prominent and efficient method.[1][5] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
General Synthetic Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpiperazines.[1] The reaction typically involves the coupling of an aryl halide (in this case, 1,3-dibromobenzene or 3-bromoaniline derivatives) with piperazine or a protected piperazine derivative in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Caption: Buchwald-Hartwig Amination Workflow.
Exemplary Experimental Protocol
Materials:
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1,3-Dibromobenzene (or other suitable aryl bromide)
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Piperazine
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Palladium(II) acetate (Pd(OAc)2)
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2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
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Cesium carbonate (Cs2CO3)
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Toluene (anhydrous)
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Nitrogen or Argon gas
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Standard laboratory glassware and purification equipment (e.g., Celite, silica gel for column chromatography)
Procedure:
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To a dry reaction flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1 equivalent), piperazine (1.5 equivalents), cesium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and BINAP (0.08 equivalents).[6]
-
Add anhydrous toluene to the flask.[6]
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Degas the reaction mixture.
-
Heat the mixture to 110°C and stir for 8 hours under the inert atmosphere.[6]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain 1-(3-bromophenyl)piperazine.
Note on Causality: The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of the C-N bond formation. The base is necessary to deprotonate the amine and facilitate the catalytic cycle. The inert atmosphere prevents the oxidation of the catalyst and phosphine ligand.
Biological Activity and Pharmacological Profile
Arylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[7] This makes them a rich area of investigation for the development of drugs targeting central nervous system (CNS) disorders.
Known Biological Target
1-(3-Bromophenyl)piperazine hydrochloride has been identified as an inhibitor of serotonin-3H binding, suggesting its interaction with serotonin receptors.[1] The broader class of arylpiperazines are known to bind to multiple 5-HT receptor subtypes, and their pharmacological effects are often a result of their activity at these various receptors.[8]
Potential Mechanism of Action
The mechanism of action for many arylpiperazines involves their ability to act as agonists, partial agonists, or antagonists at different serotonin and dopamine receptor subtypes. For instance, the structurally related compound 1-(3-chlorophenyl)piperazine (mCPP) is known to induce hypophagia (reduced food intake) through its action on 5-HT1C receptors.[9] It is plausible that 1-(3-bromophenyl)piperazine shares a similar mechanism of interacting with specific serotonin receptor subtypes to elicit its biological effects. The binding of these ligands to G-protein coupled receptors (GPCRs) like the serotonin receptors can modulate downstream signaling pathways.
Caption: Putative Signaling Pathway of Arylpiperazines.
Quantitative Biological Data
Applications in Research and Drug Development
1-(3-Bromophenyl)piperazine serves as a valuable building block in medicinal chemistry and drug discovery. Its utility stems from:
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A Versatile Scaffold: The arylpiperazine core is a privileged structure in CNS drug discovery.
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A Handle for Further Chemistry: The bromine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
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An Intermediate in Pharmaceutical Synthesis: It is used as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4]
Conclusion
1-(3-Bromophenyl)piperazine is a key arylpiperazine derivative with significant potential in the field of medicinal chemistry. While information on the originally sought 1-(3,5-dibromo-phenyl)-piperazine is scarce, this guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and known biological activities of the mono-brominated analog. The established synthetic routes, particularly the Buchwald-Hartwig amination, allow for its efficient preparation. Its known interaction with serotonin receptors, coupled with the broader pharmacological profile of the arylpiperazine class, makes it a compound of high interest for the development of novel therapeutics targeting CNS disorders. Further research to delineate its specific receptor binding affinities and functional activities is warranted to fully exploit its potential in drug discovery.
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